molecular formula C22H16FN3O3S B3680382 N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide CAS No. 364602-52-8

N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide

Cat. No.: B3680382
CAS No.: 364602-52-8
M. Wt: 421.4 g/mol
InChI Key: HRAPBVPVJBUCCD-UHFFFAOYSA-N
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Description

N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide is a complex organic compound with a molecular formula of C21H14FN3O2S This compound is known for its unique chemical structure, which includes a benzoxazole ring, a fluorophenyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Carbamothioylation: The carbamothioyl group is added through a reaction with thiocarbamoyl chloride.

    Methoxybenzamide Formation: Finally, the methoxybenzamide moiety is introduced through an amidation reaction with 3-methoxybenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
  • N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl-2-methoxybenzamide

Uniqueness

N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzamide moiety, in particular, may contribute to its enhanced solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O3S/c1-28-17-7-3-4-13(11-17)20(27)26-22(30)24-16-8-9-19-18(12-16)25-21(29-19)14-5-2-6-15(23)10-14/h2-12H,1H3,(H2,24,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAPBVPVJBUCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001138703
Record name N-[[[2-(3-Fluorophenyl)-5-benzoxazolyl]amino]thioxomethyl]-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001138703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364602-52-8
Record name N-[[[2-(3-Fluorophenyl)-5-benzoxazolyl]amino]thioxomethyl]-3-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364602-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[[2-(3-Fluorophenyl)-5-benzoxazolyl]amino]thioxomethyl]-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001138703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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